4-Fluoro-2-(4-methoxyphenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-(4-methoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H11FO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the 4-position and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(4-methoxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the Schiemann reaction, where a 4-aminobenzoic acid derivative is diazotized and then treated with tetrafluoroborate to introduce the fluorine atom. The resulting intermediate is then hydrolyzed to yield the desired product .
Another method involves the direct fluorination of a benzoic acid derivative using a fluorinating agent such as hydrogen fluoride or a similar reagent . This method requires careful control of reaction conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a highly pure form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(4-methoxyphenyl)benzoic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine and methoxy groups on the benzene ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form various derivatives, or reduced to form alcohols or other functional groups.
Coupling Reactions: This compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while coupling reactions can produce biaryl compounds with various functional groups.
Scientific Research Applications
4-Fluoro-2-(4-methoxyphenyl)benzoic acid has several scientific research applications:
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(4-methoxyphenyl)benzoic acid depends on its specific applicationThe fluorine atom and methoxy group can influence the compound’s binding affinity and specificity for these targets, thereby modulating its biological activity .
Comparison with Similar Compounds
4-Fluoro-2-(4-methoxyphenyl)benzoic acid can be compared with other similar compounds, such as:
4-Fluoro-2-methoxybenzoic acid: This compound lacks the additional phenyl group, making it less complex and potentially less versatile in certain applications.
2-Fluoro-4-(4-methoxyphenyl)benzoic acid: This isomer has the fluorine and methoxy groups in different positions, which can affect its reactivity and biological activity.
4-Methoxyphenylboronic acid: This compound contains a boronic acid group instead of a carboxylic acid group, making it useful in different types of coupling reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-fluoro-2-(4-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-11-5-2-9(3-6-11)13-8-10(15)4-7-12(13)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTVKYNSVAXFQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681153 |
Source
|
Record name | 5-Fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184395-84-3 |
Source
|
Record name | 5-Fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.